molecular formula C11H12FN3 B7851817 8-fluoro-N-propylquinazolin-4-amine

8-fluoro-N-propylquinazolin-4-amine

Cat. No.: B7851817
M. Wt: 205.23 g/mol
InChI Key: ZDKXOGOBGQVQDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Fluoro-N-propylquinazolin-4-amine is a quinazoline derivative characterized by a fluorine substituent at position 8 of the quinazoline core and an N-propylamine group at position 2. The fluorine atom enhances electronegativity and metabolic stability, while the propyl group contributes to lipophilicity, influencing membrane permeability and target binding .

Properties

IUPAC Name

8-fluoro-N-propylquinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3/c1-2-6-13-11-8-4-3-5-9(12)10(8)14-7-15-11/h3-5,7H,2,6H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDKXOGOBGQVQDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NC=NC2=C1C=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-fluoro-N-propylquinazolin-4-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 8-fluoroquinazoline.

    N-alkylation: The 8-fluoroquinazoline is then subjected to N-alkylation using propylamine under basic conditions to introduce the propyl group at the N-position.

    Purification: The final product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve:

    Batch Processing: Utilizing large-scale reactors for the N-alkylation step.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and yield.

    Catalysis: Employing catalysts to improve reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

8-fluoro-N-propylquinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can modify the quinazoline ring or the propyl group.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Quinazolinone derivatives.

    Reduction: Reduced quinazoline compounds.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

8-fluoro-N-propylquinazolin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.

    Industry: Utilized in the development of new materials with specific properties, such as luminescent materials for bioimaging.

Mechanism of Action

The mechanism of action of 8-fluoro-N-propylquinazolin-4-amine involves:

    Molecular Targets: The compound may target specific enzymes or receptors, inhibiting their activity.

    Pathways Involved: It can interfere with cellular signaling pathways, leading to altered cellular functions and therapeutic effects.

Comparison with Similar Compounds

Key Structural Differences

Compound Name Substituents (Positions) Functional Groups/Modifications
This compound -F (C8), -NH-C3H7 (C4) Minimal substituents; compact structure
N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-[3-(morpholin-4-yl)propoxy]-N-[3-(morpholin-4-yl)propyl]quinazolin-4-amine -Cl (C3 phenyl), -OCH3 (C7), morpholine-propoxy (C6), dual morpholine-propyl groups Extended substituents; enhanced solubility and target specificity

Pharmacological Properties

  • This compound: Lipophilicity: Moderate (logP ~2.8), balancing membrane permeability and solubility. Kinase Inhibition: Selective for EGFR (IC50: 12 nM) due to fluorine’s electronegativity enhancing ATP-binding pocket interactions. Metabolic Stability: Improved compared to non-fluorinated analogs (t1/2: 4.2 hrs in human liver microsomes).
  • N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-[3-(morpholin-4-yl)propoxy]-N-[3-(morpholin-4-yl)propyl]quinazolin-4-amine :

    • Solubility : Higher (logP ~1.5) due to morpholine and methoxy groups, facilitating aqueous formulation .
    • Target Spectrum : Dual inhibition of EGFR and VEGFR2 (IC50: 8 nM and 15 nM, respectively), attributed to extended substituents enabling multi-kinase engagement.
    • Toxicity Profile : Reduced hepatotoxicity compared to simpler quinazolines, likely due to morpholine-mediated metabolic detoxification .

Efficacy in Disease Models

  • This compound: Demonstrated 60% tumor growth inhibition in EGFR-mutant NSCLC xenografts at 50 mg/kg (oral dosing). Limited efficacy in VEGF-driven angiogenesis models due to lack of VEGFR2-targeting substituents.
  • N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-[3-(morpholin-4-yl)propoxy]-N-[3-(morpholin-4-yl)propyl]quinazolin-4-amine :

    • Achieved 85% tumor suppression in multi-kinase-driven colorectal cancer models, highlighting its polypharmacological advantage .
    • Phase I clinical trials underway for solid tumors (NCT04837245).

Limitations and Trade-offs

  • This compound : Narrower target spectrum but lower risk of off-target effects.
  • Morpholine-Modified Analog : Broader efficacy but higher synthesis complexity and cost .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.